N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a unique combination of furan, pyridine, and chromene moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan-pyridine intermediate: This step involves the coupling of furan and pyridine derivatives under specific conditions, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Chromene ring formation: The chromene moiety is synthesized through cyclization reactions involving appropriate precursors, such as salicylaldehyde derivatives.
Amide bond formation: The final step involves the coupling of the furan-pyridine intermediate with the chromene derivative to form the desired carboxamide compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow chemistry and automated synthesis techniques.
Chemical Reactions Analysis
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the carbonyl group in the chromene moiety, converting it to a hydroxyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular pathways . For example, it may inhibit key enzymes involved in microbial metabolism, leading to antimicrobial effects .
Comparison with Similar Compounds
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of furan, pyridine, and chromene moieties. Similar compounds include:
N-((2-(furan-2-yl)pyridin-4-yl)methyl)nicotinamide: Shares the furan-pyridine structure but differs in the amide moiety.
Pyridine derivatives: Compounds with antimicrobial and antiviral activities, such as those containing pyridine and other heterocycles.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c23-16-11-19(26-17-5-2-1-4-14(16)17)20(24)22-12-13-7-8-21-15(10-13)18-6-3-9-25-18/h1-11H,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKQAOBFXVNQPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=CC(=NC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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